molecular formula C15H21NO2 B5464826 N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide

N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No. B5464826
M. Wt: 247.33 g/mol
InChI Key: LZEXRTNIFSTXMA-DHZHZOJOSA-N
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Description

N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide, also known as SEPA, is a chemical compound that has been widely used in scientific research due to its unique properties. SEPA is a non-toxic and non-ionic surfactant that has been used as a transfection reagent, which is a process of introducing foreign genetic material into cells.

Scientific Research Applications

N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide has been widely used in scientific research as a transfection reagent. It has been shown to be effective in delivering DNA, RNA, and siRNA into a wide range of cell types, including primary cells and difficult-to-transfect cell lines. This compound has also been used in the delivery of CRISPR/Cas9 gene editing tools, which has revolutionized the field of genetic engineering.

Mechanism of Action

N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide acts as a transfection reagent by forming complexes with nucleic acids, which can then be taken up by cells. The mechanism of action of this compound is not fully understood, but it is believed that this compound interacts with the cell membrane, facilitating the uptake of the nucleic acid complexes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not induce an immune response. It has also been shown to be stable in serum-containing media, making it suitable for in vitro and in vivo applications. This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying gene function.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide has several advantages over other transfection reagents. It is non-toxic, non-immunogenic, and does not induce an inflammatory response. This compound is also stable in serum-containing media, making it suitable for in vitro and in vivo applications. However, this compound has some limitations, including its relatively low transfection efficiency compared to other transfection reagents, and its sensitivity to pH and temperature.

Future Directions

There are several future directions for N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide research. One area of research is the development of this compound-based nanoparticles for drug delivery. This compound has also been shown to enhance the delivery of RNA vaccines, which could have significant implications for the development of new vaccines. Another area of research is the optimization of this compound transfection conditions to improve its efficiency. Finally, this compound could be used in combination with other transfection reagents to improve transfection efficiency and reduce toxicity.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research as a transfection reagent. This compound has several advantages over other transfection reagents, including its non-toxicity and stability in serum-containing media. However, this compound has some limitations, including its relatively low transfection efficiency. Future research on this compound could lead to the development of new drug delivery systems and the optimization of transfection conditions to improve its efficiency.

Synthesis Methods

N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide is synthesized by reacting sec-butylamine with 4-ethoxyphenylacryloyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yield.

properties

IUPAC Name

(E)-N-butan-2-yl-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-12(3)16-15(17)11-8-13-6-9-14(10-7-13)18-5-2/h6-12H,4-5H2,1-3H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEXRTNIFSTXMA-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.